molecular formula C27H31N3O4S B2382903 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-49-6

4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

カタログ番号: B2382903
CAS番号: 393834-49-6
分子量: 493.62
InChIキー: FBVSJYAQIBBTNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a phenylsulfonyl-piperidine scaffold. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and aryl-piperidine motifs are pharmacologically relevant .

特性

IUPAC Name

4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-2-3-19-34-24-13-9-21(10-14-24)27(31)29-23-11-15-25(16-12-23)35(32,33)30-18-5-4-8-26(30)22-7-6-17-28-20-22/h6-7,9-17,20,26H,2-5,8,18-19H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSJYAQIBBTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves multiple steps. The synthetic route typically includes the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

化学反応の分析

4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide exhibit potential anticancer properties. The inhibition of specific kinases involved in cancer pathways is a significant focus. For instance, compounds that inhibit c-KIT kinase have shown promise in treating gastrointestinal stromal tumors (GIST) and other malignancies related to c-KIT mutations .

Antimicrobial Properties

Studies have demonstrated that certain derivatives of sulfonamide compounds can exhibit antimicrobial activity. The compound's structural features suggest it may inhibit microbial growth, particularly against resistant strains of bacteria. In silico studies have also indicated favorable oral bioavailability and low toxicity profiles for these types of compounds, making them suitable candidates for further development as antimicrobial agents .

Neurological Disorders

The compound's structural analogs have been investigated for their effects on central nervous system disorders. Inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been linked to improvements in metabolic syndrome and cognitive impairments associated with conditions like Alzheimer’s disease . This suggests a potential application in treating neurodegenerative diseases.

Case Studies

StudyFindings
Anticancer Evaluation A study involving sulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
Antimicrobial Efficacy Research on thiopyrimidine-benzenesulfonamide compounds reported effective suppression of microbial biofilm formation in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating potential for use in treating infections caused by these organisms .
Neurological Impact A study on piperidine derivatives showed promise in ameliorating symptoms associated with cognitive decline in animal models, highlighting their potential for treating Alzheimer's disease and related disorders .

作用機序

The mechanism of action of 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring’s 2-position substituent significantly influences electronic and steric properties:

Compound Name Piperidine Substituent Key Properties
4-Butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (Target) Pyridin-3-yl Enhanced polarity, H-bonding capacity
4-Butoxy-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide (Analog 1) Ethyl Increased hydrophobicity, reduced polarity

Key Findings :

  • Analog 1’s ethyl substituent likely enhances membrane permeability due to greater lipophilicity .
Substituent Variations on the Benzamide Moiety

The benzamide’s para-substituent modulates electronic effects and solubility:

Compound Name Benzamide Substituent Molecular Weight Key Properties
Target Compound 4-butoxy (C₄H₉O) ~554 g/mol* Moderate lipophilicity, electron-donating effect
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide (Analog 2) 2-trifluoromethyl (CF₃) ~521 g/mol† Strong electron-withdrawing effect, increased metabolic stability
4-(Morpholine-4-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (Analog 3) 4-morpholine-sulfonyl 570.68 g/mol High polarity, improved aqueous solubility

Key Findings :

  • Analog 3’s morpholine-sulfonyl substituent introduces a polar, hydrogen-bond-accepting group, which may improve solubility but reduce blood-brain barrier penetration .
Sulfonyl-Linked Modifications

Variations in the sulfonyl-linked phenyl group impact steric and electronic profiles:

Compound Name Sulfonyl-Linked Group Molecular Formula
Target Compound Phenyl C₂₇H₃₀N₃O₅S‡
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (Analog 4) 4-pyrrolidine-sulfonyl C₂₇H₃₀N₄O₅S₂
4-{4-[(S)-(4'-Chlorobiphenyl-2-yl)(hydroxy)methyl]piperidin-1-yl}-N-[(4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Analog 5) Complex biphenyl-morpholine C₄₈H₄₇ClF₃N₅O₇S₃

Key Findings :

  • Analog 5’s elaborate substituents (chlorobiphenyl, morpholine) highlight a trend toward multifunctional derivatives for targeting complex binding sites, albeit with reduced synthetic accessibility .

Research Implications

  • The target compound’s pyridin-3-yl and 4-butoxy groups position it as a versatile lead for optimizing both binding affinity and pharmacokinetic properties.
  • Further comparative studies should explore enzymatic inhibition profiles (e.g., kinase or protease targets) to validate structure-activity relationships .

*Molecular weight estimated based on structural similarity to analogs. ‡Molecular formula inferred from substituent analysis. †Molecular weight calculated from SMILES string in .

Q & A

Q. What are the key synthetic steps for preparing 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the piperidine-pyridine core via coupling reactions, often using transition-metal catalysts (e.g., Pd-mediated cross-coupling) .
  • Step 2: Sulfonylation of the phenyl ring using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3: Introduction of the butoxybenzamide moiety via amide coupling (e.g., EDC/HOBt or DCC as activating agents) .
  • Purification: Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) are standard .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and stereochemistry (e.g., pyridine protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C27H30N3O4S: 516.1921) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
  • HPLC: Assesses purity (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation in complex intermediates?

  • Solvent Choice: Anhydrous dichloromethane or THF minimizes hydrolysis of sulfonyl chlorides .
  • Temperature Control: Reactions performed at 0–5°C reduce side reactions (e.g., over-sulfonylation) .
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation yields by 15–20% .
  • Monitoring: TLC (silica, hexane:ethyl acetate 3:1) tracks reaction progress; Rf ~0.5 for sulfonylated intermediates .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show divergent IC50 values) and control for batch-to-batch compound purity .
  • Structural Confirmation: Re-analyze disputed batches via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemical confirmation) .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., sulfonamide analogs in ) to identify trends in activity .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

  • Core Modifications: Replace the pyridine ring with pyrimidine or quinoline to assess electronic effects .
  • Substituent Variation: Alter the butoxy chain length (e.g., ethoxy vs. pentoxy) to study lipophilicity impacts on membrane permeability .
  • Bioisosteric Replacement: Substitute the sulfonyl group with phosphonate or carbonyl to evaluate binding affinity changes .
  • Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data?

  • Method Standardization: Compare solubility measurements using identical solvents (e.g., DMSO vs. PBS) and temperatures (25°C vs. 37°C) .
  • Purity Verification: Impurities >5% can skew results; re-test batches via HPLC-MS .
  • Cohort Studies: Collaborate with independent labs to validate data under controlled conditions .

Methodological Tables

Table 1: Key Reaction Conditions for Sulfonylation Step

ParameterOptimal ValueSuboptimal AlternativesReference
SolventAnhydrous DCMTHF (lower yield)
Temperature0–5°CRoom temperature
CatalystDMAP (10 mol%)None (40% yield drop)
Reaction Time4–6 hours>12 hours (degradation)

Table 2: Common Analytical Benchmarks

TechniqueTarget MetricAcceptable RangeReference
1H NMRPurity≥95%
HRMSMass Accuracy<5 ppm
HPLCRetention Time12.3 ± 0.5 min

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。